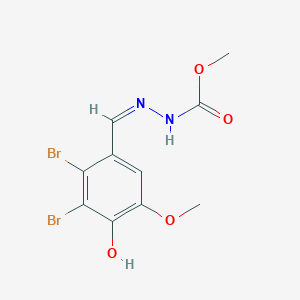
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, also known as MDHBH, is a chemical compound that has shown potential in various scientific research applications. It is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
作用機序
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It does this by activating the p53 pathway, which is responsible for regulating the cell cycle and inducing apoptosis. methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis and cell cycle arrest, and the inhibition of acetylcholinesterase activity. It has also been shown to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has several advantages for lab experiments, including its potential as an anticancer agent and its ability to inhibit the activity of acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate, including its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the activity of acetylcholinesterase. It could also be studied for its potential as a neuroprotective agent and for its ability to inhibit the growth of other types of cancer cells. Further research could also focus on improving the synthesis method to increase the yield and solubility of methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate.
合成法
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been synthesized through various methods, including the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction between 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and methyl hydrazinecarboxylate in the presence of a catalyst. The yield of the synthesis method varies depending on the method used, with the highest yield reported to be 60%.
科学的研究の応用
Methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate has been studied for its potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that methyl 2-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
特性
IUPAC Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O4/c1-17-6-3-5(4-13-14-10(16)18-2)7(11)8(12)9(6)15/h3-4,15H,1-2H3,(H,14,16)/b13-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPJVULLUVXIS-PQMHYQBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![2-chloro-N-(2-methylphenyl)-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6122125.png)
![N'-benzyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6122133.png)
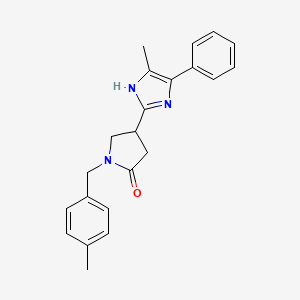
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6122139.png)
![N-(3-acetylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6122147.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6122160.png)
![1-(2-furylmethyl)-N-[1-(2-phenylethyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6122168.png)
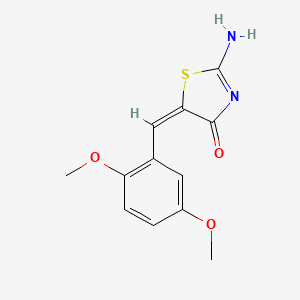
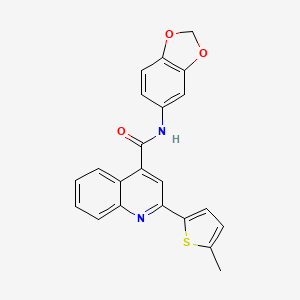
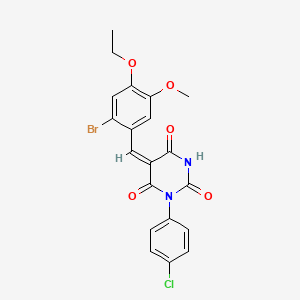
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)